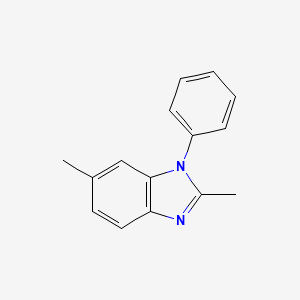
2,6-Dimethyl-1-phenylbenzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-1-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1-phenylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. One common method includes the reaction of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is usually carried out under mild conditions, often in a solvent mixture, and yields the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microdroplet synthesis techniques has been explored to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions: 2,6-Dimethyl-1-phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring can be replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
科学研究应用
2,6-Dimethyl-1-phenylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,6-Dimethyl-1-phenylbenzimidazole involves its interaction with various molecular targets. It is known to bind to the minor groove of DNA, recognizing specific base sequences and interfering with DNA replication and transcription . This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
相似化合物的比较
- 2,5-Dimethylbenzimidazole
- 2-Phenylbenzimidazole
- 5,6-Dimethylbenzimidazole
Comparison: 2,6-Dimethyl-1-phenylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,5-Dimethylbenzimidazole, it has different steric and electronic effects, influencing its reactivity and interaction with biological targets . The presence of the phenyl group at the 1-position further enhances its potential as a pharmacophore in drug design .
属性
分子式 |
C15H14N2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
2,6-dimethyl-1-phenylbenzimidazole |
InChI |
InChI=1S/C15H14N2/c1-11-8-9-14-15(10-11)17(12(2)16-14)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI 键 |
DCBIIPCADZFYFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


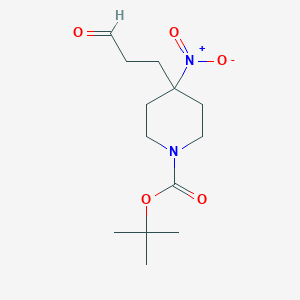
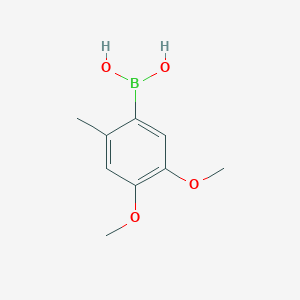
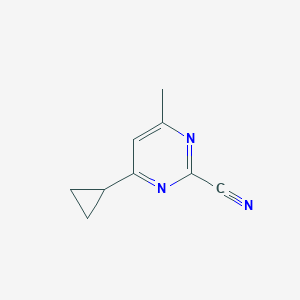
![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
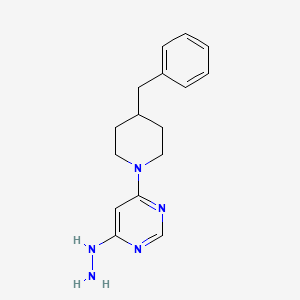
![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)
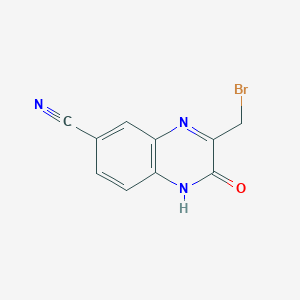
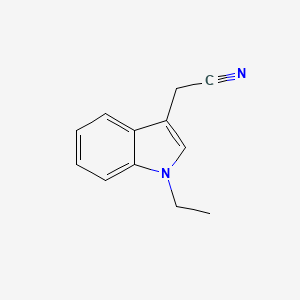
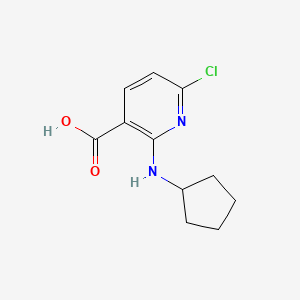

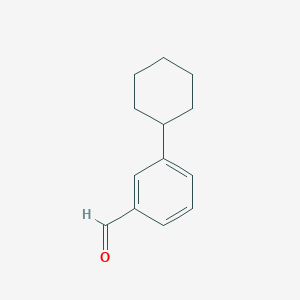
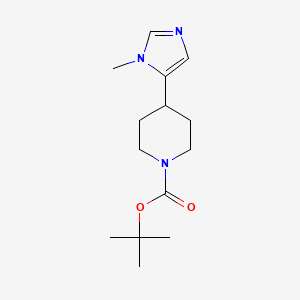
![7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine](/img/structure/B13879109.png)

